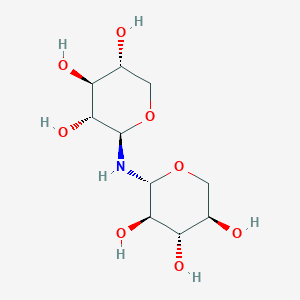

DI-beta-D-Xylopyranosylamine

Overview

Description

Di-beta-D-Xylopyranosylamine is a diglycosylamine . It is a biochemical reagent that can be used as a biological material or organic compound for life science related research .

Molecular Structure Analysis

The empirical formula of Di-beta-D-Xylopyranosylamine is C10H19NO8 . The molecular weight is 281.26 . The SMILES string representation is O[C@@H]1COC@@HC@H[C@H]2O)C@H[C@H]1O .

Physical And Chemical Properties Analysis

Di-beta-D-Xylopyranosylamine is a powder . It is soluble in water at a concentration of 50 mg/mL . The storage temperature is 2-8°C .

Scientific Research Applications

Application Summary

DI-beta-D-Xylopyranosylamine has been used in the active site investigation of an inverting β-d-Xylosidase from Thermobifida fusca TM51 . The study involved direct chemical modifications of the enzyme’s catalytic amino acid residues .

Method of Application

The pH dependence curves of the kinetic parameters were determined using an artificial substrate p-nitrophenyl-β-d-xylopyranoside (pNP-Xyl) . Inhibition studies were conducted to understand the hydrophobic character of the glycon binding site . Carbodiimide-mediated chemical modifications of the enzyme were performed with 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDAC) in the presence of glycine methyl ester .

Results

The study found that a carboxylate residue can be fundamental in the catalytic process . The β-d-xylopyranosylazide, a competitive inhibitor, protected the enzyme against inactivation, suggesting that the chemical modification impacting the activity took place in the active center .

Biomass-Derived Molecules

Application Summary

In recent years, β-xylopyranosides, including DI-beta-D-Xylopyranosylamine, have attracted renewed interest due to the development of biomass-derived molecules and their numerous applications .

Method of Application

The preparation of β-xylopyranosides involves general routes according to the nature of the glycosidic linkage and the aglycone moiety by chemical and enzymatic pathways .

Results

These molecules have found uses in different applications, such as activators in the biosynthesis of glycosaminoglycans, for enzyme inhibition, and as surfactants .

Transglycosylation

Application Summary

DI-beta-D-Xylopyranosylamine is a diglycosylamine generated from the transglycosylation of beta-D-xylopyranosylamine .

Method of Application

The process involves the transfer of a glycosyl donor to an acceptor, which in this case is beta-D-xylopyranosylamine .

Results

This process results in the formation of DI-beta-D-Xylopyranosylamine . The exact outcomes and applications of this process can vary depending on the specific context and conditions of the reaction .

Structure and Rearrangement Reactions

Application Summary

DI-beta-D-Xylopyranosylamine has been used in the study of structure and rearrangement reactions of some diglycosylamines .

Method of Application

The specific methods of application can vary depending on the exact nature of the study . Typically, these studies involve detailed chemical analysis and potentially the use of techniques such as nuclear magnetic resonance (NMR) spectroscopy .

Results

The results of these studies can provide valuable insights into the structure and behavior of diglycosylamines, including DI-beta-D-Xylopyranosylamine .

Biomass-Derived Molecules

Application Summary

In recent years, β-xylopyranosides, including DI-beta-D-Xylopyranosylamine, have attracted renewed interest due to the development of biomass-derived molecules .

Method of Application

The preparation of β-xylopyranosides involves general routes according to the nature of the glycosidic linkage and the aglycone moiety by chemical and enzymatic pathways .

Results

These molecules have found uses in different applications, such as activators in the biosynthesis of glycosaminoglycans, for enzyme inhibition, and as surfactants .

Structure and Rearrangement Reactions

Application Summary

DI-beta-D-Xylopyranosylamine has been used in the study of structure and rearrangement reactions of some diglycosylamines .

Method of Application

The specific methods of application can vary depending on the exact nature of the study . Typically, these studies involve detailed chemical analysis and potentially the use of techniques such as nuclear magnetic resonance (NMR) spectroscopy .

Results

The results of these studies can provide valuable insights into the structure and behavior of diglycosylamines, including DI-beta-D-Xylopyranosylamine .

Safety And Hazards

properties

IUPAC Name |

(2R,3R,4S,5R)-2-[[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]amino]oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO8/c12-3-1-18-9(7(16)5(3)14)11-10-8(17)6(15)4(13)2-19-10/h3-17H,1-2H2/t3-,4-,5+,6+,7-,8-,9-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDQLRJPDYLYTMJ-IJNKSVJISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)NC2C(C(C(CO2)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H](O1)N[C@H]2[C@@H]([C@H]([C@@H](CO2)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50555914 | |

| Record name | (2R,3R,4S,5R)-2-{[(2R,3R,4S,5R)-3,4,5-Trihydroxyoxan-2-yl]amino}oxane-3,4,5-triol (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50555914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

DI-beta-D-Xylopyranosylamine | |

CAS RN |

62983-70-4 | |

| Record name | (2R,3R,4S,5R)-2-{[(2R,3R,4S,5R)-3,4,5-Trihydroxyoxan-2-yl]amino}oxane-3,4,5-triol (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50555914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

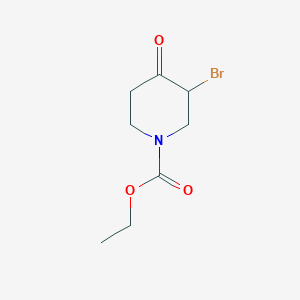

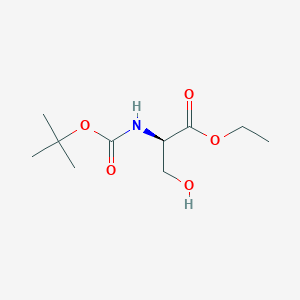

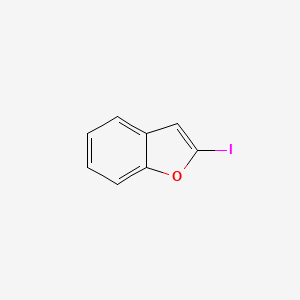

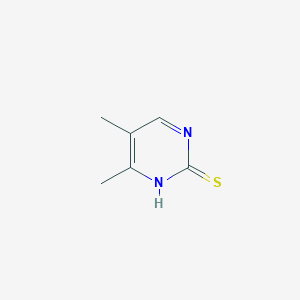

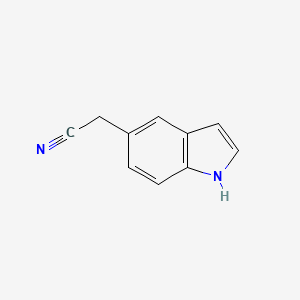

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Spiro[isoindoline-1,4'-piperidin]-3-one](/img/structure/B1590810.png)